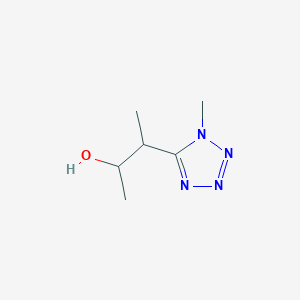

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol

Description

3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol is a tetrazole-containing secondary alcohol characterized by a methyl-substituted tetrazole ring attached to a butan-2-ol backbone. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry. The synthesis of such tetrazole derivatives often involves cycloaddition reactions or functionalization of pre-existing tetrazole cores, as seen in analogous compounds .

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

3-(1-methyltetrazol-5-yl)butan-2-ol |

InChI |

InChI=1S/C6H12N4O/c1-4(5(2)11)6-7-8-9-10(6)3/h4-5,11H,1-3H3 |

InChI Key |

WCPNRTMETQJPKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=NN1C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate butanol derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems. This property enables the compound to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

1-Butanol, 3-methoxy-3-methyl- (CAS 56539-66-3)

Structural Differences :

- Functional Groups : Replaces the tetrazole ring with a methoxy-methyl ether group.

- Molecular Formula : C₆H₁₄O₂ (vs. C₆H₁₂N₄O for the target compound).

Physicochemical Properties :

- Limited data exist for both compounds, but the tetrazole moiety in 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol likely increases its melting point and aqueous solubility compared to the ether analog.

1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol (Compound 3 in )

Structural Differences :

- Backbone : Features a propan-2-ol chain vs. butan-2-ol in the target compound.

- Substituents : Incorporates a thioether (-S-) linkage and a hydroxyethoxy group, unlike the direct tetrazole-hydroxyl connection in the target compound.

Data Table: Key Features of Compared Compounds

Research Findings and Implications

- Synthesis : The target compound’s synthesis may parallel methods for analogous tetrazoles, such as cycloaddition of nitriles with sodium azide or alkylation of pre-formed tetrazole rings .

- Property Prediction : The hydroxyl and tetrazole groups suggest higher solubility in polar solvents compared to ether analogs, aligning with trends in tetrazole chemistry.

Biological Activity

3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol, a compound featuring a tetrazole ring, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial and antifungal properties, alongside synthesis methods and structure-activity relationships.

- Molecular Formula : CHNO

- Molecular Weight : 156.19 g/mol

- CAS Number : 1341916-84-4

Synthesis Methods

The synthesis of tetrazole derivatives, including 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol, often involves multicomponent reactions. These reactions typically utilize nitriles and sodium azide under microwave irradiation to yield high-efficiency results. For example, one method reported yields of 75–96% for various substituted tetrazoles .

Antibacterial Activity

Research indicates that derivatives of tetrazoles exhibit significant antibacterial properties. For instance:

- In vitro Studies : Some tetrazole derivatives demonstrated activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. A study noted that specific substitutions on the tetrazole ring enhanced antibacterial efficacy .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol | 7.81 | E. faecalis |

| Another derivative | 3.90 | S. epidermidis |

Antifungal Activity

The antifungal properties of tetrazole derivatives are also noteworthy. In particular:

- Case Studies : A derivative of the compound showed effectiveness against fluconazole-resistant strains of Candida krusei and Candida glabrata, indicating its potential as an alternative treatment .

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol | 7.81 | C. krusei |

| Another derivative | 3.90 | C. glabrata |

Structure-Activity Relationship (SAR)

The biological activity of tetrazole compounds is highly influenced by their structural characteristics:

- Substituents on the Tetrazole Ring : Electron-withdrawing groups enhance antibacterial activity.

- Hydrophobicity : The log D values indicate that compounds with lower hydrophobicity tend to have better solubility and bioavailability .

| Compound | Log D | Polar Surface Area (PSA) [Ų] |

|---|---|---|

| 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol | 0.69 | 107 |

| Other derivative | 1.36 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.